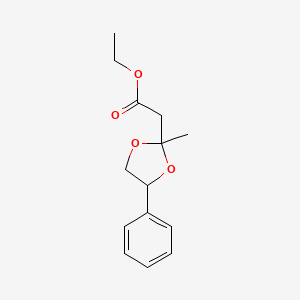
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.297 g/mol . It is a colorless liquid with a strong, fruity, apple-like odor . This compound is not found in nature and is typically synthesized for research and industrial purposes .
Preparation Methods
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate can be prepared through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions typically include heating the reactants under reflux to achieve the desired product .
Chemical Reactions Analysis
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Scientific Research Applications
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its fruity odor.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-1,3-dioxolane-2-propionate: This compound has a similar dioxolane ring but with different substituents on the ring.
2-Ethyl-4-phenyl-1,3-dioxolane: This compound has a similar dioxolane ring but lacks the ester group.
This compound is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties.
Properties
CAS No. |
58345-29-2 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C14H18O4/c1-3-16-13(15)9-14(2)17-10-12(18-14)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
YZRKSTVZZVKFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(OCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


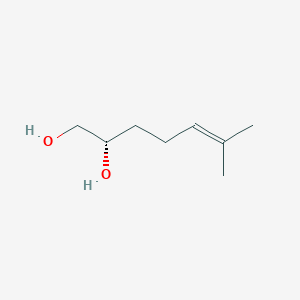

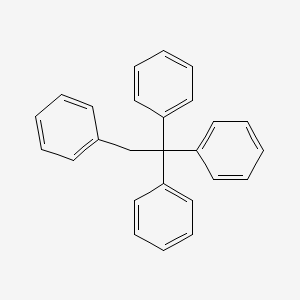
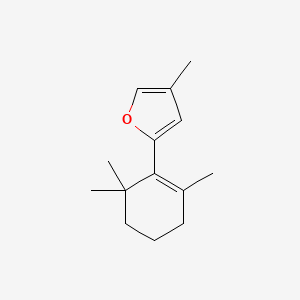
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)

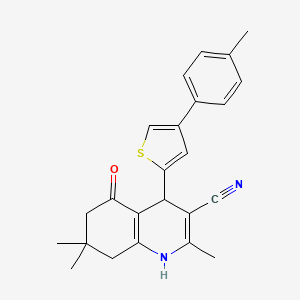
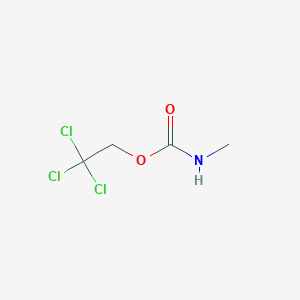
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
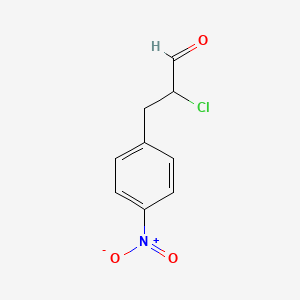
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
